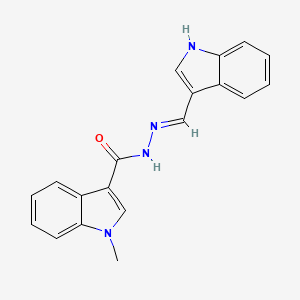![molecular formula C23H23ClN2O3S B6010014 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising results in the treatment of autoimmune diseases such as psoriasis and lupus, as well as in the management of certain types of cancer.
Wirkmechanismus
BMS-986165 works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases such as psoriasis and lupus. BMS-986165 also has an anti-tumor effect by inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, BMS-986165 has been shown to have a dose-dependent effect on the production of inflammatory cytokines. BMS-986165 has also been shown to reduce the infiltration of inflammatory cells into affected tissues in animal models of autoimmune diseases. In clinical trials, BMS-986165 has been well-tolerated, with few adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986165 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. BMS-986165 has also been shown to have good selectivity for TYK2, which reduces the risk of off-target effects. However, BMS-986165 has some limitations for lab experiments. It is relatively new and has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications. Additionally, the synthesis of BMS-986165 is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of BMS-986165. One potential direction is the investigation of its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the exploration of its anti-tumor effect in other types of cancer. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BMS-986165, as well as its potential long-term effects. Finally, the development of more efficient and cost-effective synthesis methods for BMS-986165 could facilitate its widespread use in research and clinical settings.
Synthesemethoden
The synthesis of BMS-986165 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of glycine with tert-butoxycarbonyl (Boc) to form Boc-glycine. The second step involves the reaction of Boc-glycine with 4-chlorobenzenesulfonyl chloride to form Boc-glycine 4-chlorobenzenesulfonamide. The third step involves the reaction of Boc-glycine 4-chlorobenzenesulfonamide with 2,6-dimethylbenzylamine to form Boc-glycine 4-chlorobenzenesulfonamide 2,6-dimethylbenzylamide. The final step involves the deprotection of the Boc group to form BMS-986165.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been extensively studied for its potential therapeutic applications. In preclinical studies, BMS-986165 has shown promising results in the treatment of autoimmune diseases such as psoriasis and lupus. In a phase 2 clinical trial, BMS-986165 was shown to be effective in the treatment of psoriasis, with a significant reduction in disease severity and improvement in quality of life. BMS-986165 has also shown potential in the management of certain types of cancer, including breast cancer and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-7-6-8-18(2)23(17)25-22(27)16-26(15-19-9-4-3-5-10-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRZUWQDHQNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)
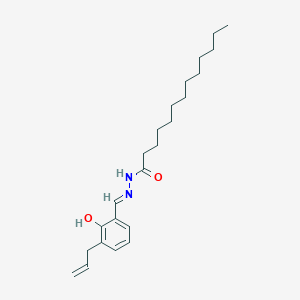
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)
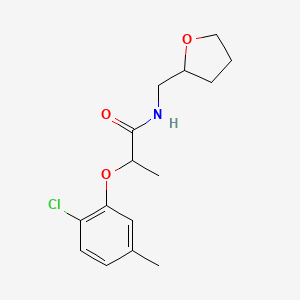
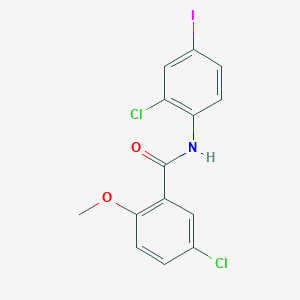
![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)
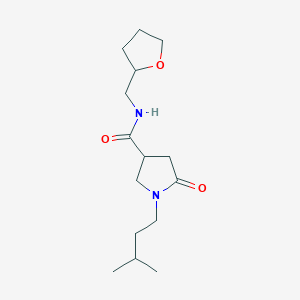
![5-(3-bromo-4-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6010003.png)
![N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
